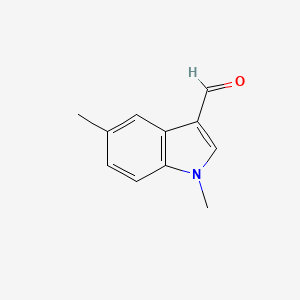

1,5-dimethyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

1,5-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIBJIGOOTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362889 | |

| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335032-69-4 | |

| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

- Reactants :

- N-methyl indole derivatives (e.g., 1,5-dimethylindole)

- Ammonium acetate

- DMSO and water

- Reaction Conditions :

- The reaction is conducted in a sealed tube under nitrogen atmosphere.

- The mixture is stirred at 150°C.

- Workup :

- After completion (monitored by TLC), the solvent is evaporated under reduced pressure.

- The residue is purified using flash column chromatography on silica gel.

Reaction Mechanism

The reaction proceeds via the activation of DMSO by ammonium acetate, leading to the generation of a reactive intermediate that facilitates formylation at the indole's C3 position. This method is particularly effective for indoles with electron-donating substituents, such as methyl groups at positions 1 and 5.

Oxidative Formylation Using Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another common approach for synthesizing indole-3-carbaldehydes. It employs a formylating reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Procedure

- Reactants :

- Indole derivatives (e.g., 1,5-dimethylindole)

- DMF

- POCl3

- Reaction Conditions :

- The reaction is carried out at low temperatures (~0°C) to avoid overreaction.

- Workup :

- The crude product is neutralized with aqueous sodium bicarbonate.

- Purification is achieved through recrystallization or column chromatography.

Reaction Mechanism

The Vilsmeier-Haack reagent reacts with the indole nucleus to selectively formylate the C3 position. Substituents like methyl groups enhance regioselectivity by stabilizing intermediates.

Catalytic Formylation Using Metal Catalysts

Recent advancements have explored metal-catalyzed methods for formylating indoles, which offer higher efficiency and selectivity.

Procedure

- Reactants :

- Indole derivatives

- Carbon monoxide or formic acid as carbon sources

- Catalysts :

- Palladium or rhodium catalysts

- Reaction Conditions :

- Conducted under high pressure in an inert atmosphere.

- Workup :

- Products are isolated using standard organic extraction techniques.

Advantages

Metal-catalyzed methods provide better yields and are environmentally friendly compared to traditional approaches.

Data Table: Comparison of Preparation Methods

| Method | Reactants | Conditions | Purification | Yield | Selectivity |

|---|---|---|---|---|---|

| Ammonium/DMSO Formylation | N-methylindole, DMSO, NH4Ac | Sealed tube, N2, 150°C | Flash chromatography | High | High |

| Vilsmeier-Haack Reaction | Indole, DMF, POCl3 | ~0°C | Recrystallization | Moderate | Moderate |

| Metal-Catalyzed Formylation | Indole, CO/formic acid | High pressure | Organic extraction | High | Very High |

Notes and Observations

- Substituents at positions like C1 and C5 significantly influence the reactivity and regioselectivity during formylation reactions.

- The ammonium acetate/DMSO method is preferred for its simplicity and high yield but requires careful temperature control.

- Metal-catalyzed approaches are promising for industrial applications due to their scalability and eco-friendliness.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

- Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃) in aqueous sulfuric acid .

- Product : 1,5-dimethyl-1H-indole-3-carboxylic acid (confirmed by IR and NMR) .

Reaction Conditions

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ (aq.) | H₂O | 80°C | 72% |

| CrO₃/H₂SO₄ | Acetone | 25°C | 68% |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

- Reducing agents : Sodium borohydride (NaBH₄) in methanol, lithium aluminum hydride (LiAlH₄) in THF .

- Product : 1,5-dimethyl-1H-indole-3-methanol (isolated via recrystallization) .

Reaction Conditions

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 85% |

| LiAlH₄ | THF | Reflux | 78% |

Electrophilic Substitution

The indole ring undergoes substitution at position 4 or 6 due to the directing effects of the methyl and aldehyde groups :

Nitration

- Reagents : Nitric acid (HNO₃) in acetic acid.

- Products :

Halogenation

- Reagents : Bromine (Br₂) in dichloromethane.

- Product : 5-Bromo-1,5-dimethyl-1H-indole-3-carbaldehyde .

Substitution Selectivity

| Reaction | Position | Yield |

|---|---|---|

| Nitration | 4 | 65% |

| Bromination | 5 | 58% |

Condensation Reactions

The aldehyde participates in Knoevenagel and Schiff base condensations:

Knoevenagel Condensation

- Partners : Active methylene compounds (e.g., malononitrile, ethyl acetoacetate).

- Conditions : Piperidine catalyst, ethanol, reflux .

- Product : (E)-3-(1,5-dimethyl-1H-indol-3-yl)-2-cyanoacrylonitrile (85% yield) .

Schiff Base Formation

- Partners : Primary amines (e.g., hydrazine, phenylhydrazine).

- Conditions : Ethanol, acetic acid, room temperature .

- Product : 1,5-dimethyl-1H-indole-3-carbaldehyde hydrazone (90% yield) .

Domino Reactions

Pd-catalyzed C–H functionalization enables complex heterocycle synthesis:

- Reagents : Aryl iodides, Pd(OAc)₂, Cs₂CO₃ in DMF .

- Product : 2-Aryl-1,5-dimethyl-1H-indole-3-carbaldehyde derivatives (70–80% yield) .

Stability and Isomerization

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

1,5-Dimethyl-1H-indole-3-carbaldehyde has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of indole-3-carbaldehyde exhibit strong antimicrobial activity against various pathogens. For instance, molecular docking studies indicated that certain derivatives bind effectively to bacterial proteins, suggesting their utility in developing new antibiotics .

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of oncogenic signaling . Notably, this compound has been identified as a promising lead compound in the search for new anticancer agents due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions. For example, it can be used to synthesize N-substituted indole derivatives through Schiff base formation or other coupling reactions . The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Schiff Base Formation | Acetonitrile, reflux | N-substituted indoles | 78.81 |

| Condensation | Acidic medium (HCl/AcOH) | Knoevenagel products | Varied |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives | High |

Biological Studies

Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of this compound against various targets. For example, it has been shown to inhibit urease activity, which is relevant in treating conditions like urinary infections and gastric ulcers . The biological activity is often attributed to the compound's ability to interact with specific enzyme active sites.

Inflammation Modulation

Recent studies suggest that indole derivatives can modulate inflammatory responses. This compound has been observed to influence cytokine production in macrophages, promoting an anti-inflammatory environment . This property positions it as a candidate for further exploration in inflammatory disease models.

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on various indole derivatives including this compound demonstrated effective antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent .

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer properties of indole derivatives, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on human cancer cell lines. Results showed that certain modifications enhanced potency and selectivity toward cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 1,4- and 1,5-dimethyl isomers share identical molecular formulas but differ in methyl group placement, which influences electronic distribution and steric effects.

- 4-Methyl-1H-indole-3-carbaldehyde lacks the 1-methyl group, reducing steric hindrance and altering solubility compared to dimethyl analogs .

Spectroscopic and Reactivity Differences

NMR Spectroscopy

- C-3 Chemical Shift : In indole derivatives, the C-3 position (bearing the aldehyde) typically exhibits a downfield shift due to electron-withdrawing effects of the -CHO group. For example, in a related indole compound, the C-3 resonance was observed at δ 101.99 ppm in ¹³C-NMR (CDCl₃) . Substituent positions (e.g., 1-CH₃ vs. 2-CH₃) may further deshield or shield this carbon.

- Methyl Group Effects : Methyl groups at the 1-position (as in 1,5- and 1,4-dimethyl analogs) may induce steric hindrance, reducing accessibility of the 3-CHO group for nucleophilic reactions compared to 4-methyl derivatives .

Hydrogen-Bonding and Crystallographic Behavior

For example:

- The 3-CHO group can act as a hydrogen-bond acceptor, forming interactions with NH or OH groups in adjacent molecules. Methyl substituents may disrupt or redirect these interactions.

- In This compound , the 5-CH₃ group could hinder planar stacking of indole rings, whereas the 1-CH₃ might influence torsion angles between the indole core and aldehyde group .

Biological Activity

1,5-Dimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its indole structure with two methyl groups at positions 1 and 5. This modification influences its reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes.

- Cell Signaling : It has been shown to activate the aryl hydrocarbon receptor (AhR), influencing immune responses by promoting interleukin-22 production in intestinal immune cells.

- Molecular Binding : The compound may act as an agonist or antagonist for specific receptors, modulating their signaling pathways and affecting cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and hepatoma (HepG2) cells. The IC50 values were reported as 67.2 µg/mL for HCT116 and 102.9 µg/mL for HepG2 cells .

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which contribute to its potential in preventing oxidative stress-related diseases .

- Antimicrobial Activity : It has shown antifungal properties and moderate antibacterial effects against certain Gram-positive bacteria. Specifically, it demonstrated activity against Staphylococcus aureus and Candida albicans .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/Effect |

|---|---|---|

| Anticancer | HCT116 (Colon cancer) | 67.2 µg/mL |

| HepG2 (Liver cancer) | 102.9 µg/mL | |

| Antioxidant | N/A | Not quantified |

| Antifungal | Candida albicans | Moderate activity |

| Antibacterial | Staphylococcus aureus | MIC < 10 µg/mL |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity Studies : A study utilizing the MTT assay showed that this compound effectively reduced cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Mechanistic Insights : Research involving DNA binding assays revealed that the compound may interact with DNA through intercalation, suggesting a mechanism for its anticancer effects .

- Metabolic Pathway Analysis : Investigations into the metabolic pathways influenced by this compound have shown that it can modulate key signaling pathways involved in inflammation and cancer progression .

Q & A

Q. What are the common synthetic routes for 1,5-dimethyl-1H-indole-3-carbaldehyde?

The synthesis typically involves alkylation of indole-3-carbaldehyde precursors. For example, 1-substituted indoles can be synthesized by reacting indole-3-carbaldehyde with alkylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ in DMF at elevated temperatures (90°C for 6 hours) . The 5-methyl group may be introduced via directed ortho-metallation or Friedel-Crafts alkylation. Purification often involves recrystallization (ethanol) or column chromatography .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H NMR : Methyl groups at positions 1 and 5 appear as singlets (δ ~3.8–4.0 ppm for N-methyl; δ ~2.5 ppm for C5-methyl). The aldehyde proton resonates at δ ~9.8–10.2 ppm .

- IR : Stretching vibrations for C=O (aldehyde) appear at ~1680–1700 cm⁻¹, and N-H (indole) at ~3400 cm⁻¹ .

Q. What are the typical applications of this compound in medicinal chemistry?

Indole-3-carbaldehyde derivatives are investigated as precursors for bioactive molecules, including kinase inhibitors and antimicrobial agents. The aldehyde group enables Schiff base formation with amines, a key step in developing heterocyclic drug candidates .

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed?

- Optimize reaction conditions : Increase reaction time (e.g., 8–12 hours) or temperature (100–110°C).

- Use phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.

- Purification : Employ gradient chromatography (e.g., hexane/ethyl acetate) to separate unreacted starting materials .

Q. How to resolve discrepancies in hydrogen bonding patterns observed in crystallography?

- Refinement : Use SHELXL’s restraints for hydrogen atom positions and anisotropic displacement parameters .

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, S motifs) and identify supramolecular synthons .

- Validate with computational tools : Compare experimental data with DFT-optimized hydrogen bond geometries.

Q. What challenges arise in interpreting NMR spectra due to tautomerism or substituent effects?

- Tautomerism : The aldehyde group may exist in equilibrium with enol forms. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to suppress exchange broadening.

- Substituent effects : Methyl groups at C1 and C5 deshield adjacent protons (e.g., C2-H appears downfield). 2D NMR (COSY, HSQC) clarifies coupling networks .

Q. What strategies enhance the reactivity of the aldehyde group for further functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.